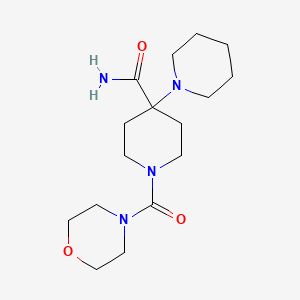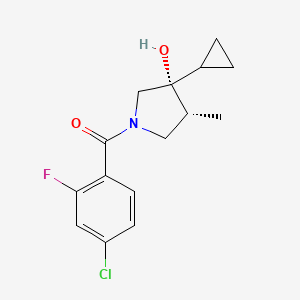
1-(3-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound with potential interest in various fields of chemistry and pharmacology due to its unique structure and properties. Its synthesis, molecular structure, and properties offer valuable insights for research and development in medicinal chemistry and other related areas.
Synthesis Analysis
The synthesis of related purine derivatives involves multi-step chemical processes, including methylation, alkylation, and reactions with different precursors and protective groups. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from various precursors through methods like methylamination, Dimroth rearrangement, and hydride reduction showcases the complexity and versatility of synthesizing fluorobenzyl-substituted purines (Kelley & McLean, 1986).
Molecular Structure Analysis
The molecular structure of fluorobenzyl-substituted purines is confirmed by spectroscopic methods, including NMR and X-ray crystallography. For example, the molecular structure of a related compound, 5-[(3-fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was elucidated using these techniques, highlighting the importance of structural analysis in understanding these compounds' chemical behavior (Barakat et al., 2016).
Applications De Recherche Scientifique
Multitarget Drugs for Neurodegenerative Diseases
Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a class of compounds related to the chemical structure of interest, has shown promising results as multitarget drugs for treating neurodegenerative diseases. These compounds exhibit potent dual-target-directed antagonist activities at A1/A2A adenosine receptors and inhibit monoamine oxidases (MAO), suggesting their potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases. For example, compounds with specific substitutions have shown triple-target inhibition, combining adenosine receptor antagonism with MAO-B inhibition, which may offer advantages over single-target therapeutics in treating these complex diseases (Brunschweiger et al., 2014).
Antidepressant and Anxiolytic Properties
Another area of application is in the development of compounds for potential psychotropic activity. Studies have designed 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7, exploring their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These ligands have shown antidepressant and anxiolytic properties in preclinical models, highlighting their therapeutic potential in treating mental health disorders. The research underscores the value of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands over agents targeting a single receptor type, pointing towards the design of new serotonin receptor ligands with improved pharmacological profiles (Chłoń-Rzepa et al., 2013).
Antioxidant Activity and DNA Cleavage
The synthesis of coumarin-purine hybrids has been reported, with these compounds being evaluated for their in vitro antioxidant activity and DNA cleavage capability. Such studies not only contribute to understanding the chemical properties and biological activities of these hybrid compounds but also open pathways to their application in medical research and therapy, particularly in areas related to oxidative stress and genetic damage (Mangasuli et al., 2019).
DPP-IV Inhibitors
Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups has identified compounds with moderate to good inhibitory activities against dipeptidyl peptidase IV (DPP-IV). These findings are particularly relevant for developing treatments for type 2 diabetes, as DPP-IV inhibitors play a crucial role in glucose metabolism by prolonging the action of incretin hormones (Mo et al., 2015).
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARFIXZCUOCVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Fluoro-benzyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)
